4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

Catalog No.
S999214
CAS No.
874804-14-5
M.F
C7H5BrClFO2S
M. Wt
287.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

CAS Number

874804-14-5

Product Name

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

IUPAC Name

4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3

InChI Key

RXCNQBHYHBDBFV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with a molecular formula of C7H5BrClFOS. It is also known as BMFSCl and is used in a variety of scientific experiments, particularly in the field of organic chemistry. This paper will provide a comprehensive overview of various aspects related to 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride, including definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound that belongs to the family of sulfonyl chlorides. Sulfonyl chlorides are organic compounds that contain a sulfonyl group (-SO2-) and a chlorine atom (-Cl) attached to a carbon atom. The molecule is composed of a benzene ring with a bromine atom, a fluoro atom, and a methyl group attached to it. The sulfonyl chloride functional group is attached to the benzene ring via a sulfone group (-SO2-).
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is a colorless to light yellow liquid that has a pungent odor. It has a molecular weight of 267.55 g/mol and a boiling point of 229°C. The compound is sparingly soluble in water but is soluble in organic solvents such as chloroform, ether, and acetone. 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is stable under normal conditions but is sensitive to moisture and reacts violently with water.
There are various methods for synthesizing 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride. One common method involves the reaction of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl fluoride with thionyl chloride. The reaction produces 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride along with hydrogen fluoride as a byproduct.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR). These techniques enable the identification and quantification of the compound and its impurities.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride can be detected and quantified using various analytical methods. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
There is limited information available on the biological properties of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride. However, studies have shown that sulfonyl chloride derivatives exhibit anti-tumor and anti-inflammatory activities. The sulfonyl chloride functional group can also react with nucleophilic amino acids in proteins and enzymes, leading to their inhibition or inactivation.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride can be hazardous if not handled properly. It is a corrosive and irritant substance that can cause severe burns and respiratory tract irritation. Therefore, it is important to use appropriate safety measures, such as wearing protective clothing, gloves, and eyewear, and working in a well-ventilated area. The compound should also be stored in a cool, dry place away from sources of ignition and incompatible materials.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific experiments, particularly in the field of organic chemistry. It is used as a reagent for the synthesis of various compounds such as sulfonylurea herbicides, sulfones, sulfonamides, and sulfonate esters. It can also be used in the modification of proteins and peptides, as well as in the production of pharmaceuticals and agrochemicals.
Research on 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is ongoing, particularly in the field of organic chemistry. Studies are focusing on improving the synthesis and characterization of the compound, as well as exploring the various applications of the compound in the synthesis of novel organic compounds.
The potential implications of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride in various fields of research and industry are significant. The compound has numerous applications in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. It can also be used in the modification of proteins and peptides, opening up new avenues for research in the field of biotechnology. Additionally, the compound has potential applications in the field of materials science, particularly in the synthesis of new materials with unique properties.
One of the limitations of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is its sensitivity to moisture, which can lead to the formation of impurities and degradation of the compound. Future research should focus on improving the stability of the compound and developing new synthetic routes that are more efficient and environmentally friendly. Other areas of research could focus on exploring new applications of the compound in various fields, particularly in the emerging fields of materials science and biotechnology.
1. Investigation of the potential use of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride in the preparation of novel metal-organic frameworks.
2. Exploration of new synthetic routes for the production of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride that are more efficient and environmentally friendly.
3. Study of the potential application of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride in the preparation of novel biomaterials.
4. Investigation of the reactivity of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride with different types of nucleophilic reagents.
5. Development of new methods for the purification and characterization of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride.
6. Exploration of new applications of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride in catalysis and other emerging fields of research.
7. Study of the pharmacokinetics of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride and its potential use in drug development.
8. Investigation of the toxicity and environmental impact of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride and its derivatives.
9. Development of new analytical methods for the detection and quantification of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride and its impurities.
10. Investigation of the potential use of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride in the preparation of novel photoactive materials.

XLogP3

3.1

Dates

Modify: 2023-08-16

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